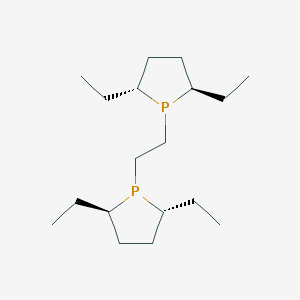

(R,R)-Et-BPE

Descripción general

Descripción

(R,R)-Et-BPE, also known as (R,R)-Ethyl-Bisphosphine Ethane, is a chiral bisphosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is particularly valued for its ability to induce high enantioselectivity in various chemical reactions, making it a crucial component in the production of enantiomerically pure compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (R,R)-Et-BPE can be synthesized through several methods, one of which involves the reaction of ethylphosphine with a suitable chiral auxiliary under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the final product meets the required specifications for use in various applications.

Análisis De Reacciones Químicas

Asymmetric Hydroformylation

Asymmetric hydroformylation is a prominent reaction where (R,R)-Et-BPE acts as a ligand in rhodium-catalyzed processes. This reaction converts alkenes into chiral aldehydes, which are valuable intermediates in organic synthesis.

-

Reaction Conditions : A typical setup involves using a rhodium complex with this compound under specific conditions of temperature and pressure. For instance, a study indicated that using 0.5 mol% of Rh(acac)(CO) and 0.55 mol% of this compound resulted in excellent enantioselectivity and regioselectivity for various substrates.

-

Results : The reactions yielded high conversion rates with minimal side products. For example, terminal olefins showed enantioselectivities up to 98:2 and branch-to-linear ratios exceeding 15:1 under optimized conditions .

| Entry | Substrate | Product | Yield (%) | Branch:Linear Ratio | Enantiomeric Ratio |

|---|---|---|---|---|---|

| 1 | TBS-protected allyl alcohol | Aldehyde 1 | 72 | 3.9:1 | 98:2 |

| 2 | p-Methoxybenzyl allyl ether | Aldehyde 2 | 78 | 5.5:1 | 96:4 |

| 3 | Acetate-protected allyl alcohol | Decomposition | - | - | - |

| 4 | Unsaturated acetal derivatives | Aldehyde 3 | 91 | >10:1 | 96:4 |

Copper-Catalyzed Carbonylation

Another significant application of this compound is in copper-catalyzed carbonylation reactions, which are critical for synthesizing α-chiral ketones.

-

Mechanism : The ligand coordinates to copper, enhancing the reactivity of the metal center towards carbon monoxide and substrates like styrenes.

-

Outcomes : Research demonstrated that using this compound with reduced catalyst loading (2.5 mol% CuCl) led to high yields (up to 87%) and excellent enantioselectivities (up to 99% ee) for various products .

Asymmetric Hydrogenation

This compound is also employed in asymmetric hydrogenation reactions, where it facilitates the reduction of prochiral compounds to yield enantiomerically pure products.

-

Catalyst Efficiency : The use of this compound in rhodium complexes has shown exceptional catalytic activity, allowing for substrate-to-catalyst ratios as high as 50,000 with turnover frequencies exceeding 5,000 h⁻¹ .

Other Reactions

-

C–H Activation : Recent studies have explored the effectiveness of this compound in C–H activation reactions, demonstrating its ability to promote regioselective transformations with high yields and enantioselectivities .

-

Cycloadditions : The ligand has been successfully used in phosphine-catalyzed cycloadditions, showcasing its versatility in generating complex chiral structures .

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

Overview : (R,R)-Et-BPE is predominantly utilized in asymmetric catalysis, where it acts as a ligand for metal catalysts, enhancing the selectivity and efficiency of reactions.

- Hydrogenation Reactions : This compound is particularly effective in asymmetric hydrogenation, where it has been shown to achieve enantiomeric excesses greater than 98% when used with rhodium catalysts. It facilitates the hydrogenation of unsaturated esters and other substrates, producing optically pure products essential for pharmaceuticals.

- Cycloaddition Reactions : this compound also catalyzes [3 + 2] cycloadditions involving γ-substituted allenoates and β-perfluoroalkyl enones. These reactions yield products with significant regio- and stereoselectivity .

- Allylic Alkylation : In allylic alkylation reactions, this compound helps control the regioselectivity and stereoselectivity, promoting the formation of branched products with high enantioselectivity when paired with palladium catalysts.

Pharmaceutical Applications

Chiral Drug Synthesis : The ability of this compound to produce enantiomerically pure compounds makes it invaluable in the synthesis of chiral drugs. High enantioselectivity is critical for ensuring the efficacy and safety of pharmaceutical products. For example, its application in synthesizing intermediates for drugs can enhance therapeutic effects while minimizing side effects.

Industrial Applications

Agrochemicals and Fine Chemicals : Beyond pharmaceuticals, this compound is employed in the production of agrochemicals, flavors, and fragrances where enantiomeric purity is crucial. The compound's effectiveness in asymmetric transformations supports the development of high-value chemicals that meet industry standards.

Case Study: Asymmetric Hydrogenation

In a study focused on asymmetric hydrogenation using this compound as a ligand with rhodium catalysts, researchers demonstrated its capability to achieve over 98% enantiomeric excess in the hydrogenation of various unsaturated substrates. This case illustrates the ligand's significance in producing high-purity compounds necessary for pharmaceutical applications.

Case Study: Cycloaddition Reactions

Another study highlighted the use of this compound in [3 + 2] cycloadditions, showcasing its ability to facilitate reactions with moderate to good yields while maintaining notable enantioselectivity. This application further emphasizes its versatility in synthetic organic chemistry.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Outcomes |

|---|---|---|

| Asymmetric Catalysis | Hydrogenation, Cycloaddition, Allylic Alkylation | High enantioselectivity (>98% ee) |

| Pharmaceutical Synthesis | Chiral drug intermediates | Enhanced efficacy and reduced side effects |

| Industrial Production | Agrochemicals, Flavors, Fragrances | High-value chemical production |

Mecanismo De Acción

The mechanism by which (R,R)-Et-BPE exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which stabilizes the desired enantiomer and lowers the activation energy for its formation.

Comparación Con Compuestos Similares

- (R,R)-Me-BPE (Methyl-Bisphosphine Ethane)

- (R,R)-iPr-BPE (Isopropyl-Bisphosphine Ethane)

- (R,R)-tBu-BPE (Tert-Butyl-Bisphosphine Ethane)

Comparison: (R,R)-Et-BPE is unique in its balance of steric and electronic properties, which makes it highly effective in inducing enantioselectivity in a wide range of reactions. Compared to (R,R)-Me-BPE, this compound offers better solubility and stability. When compared to (R,R)-iPr-BPE and (R,R)-tBu-BPE, this compound provides a more favorable steric environment for certain catalytic processes, making it a preferred choice in specific applications.

Actividad Biológica

(R,R)-Et-BPE, a chiral phospholane ligand, is primarily recognized for its role in asymmetric synthesis and catalysis. While specific biological activities of this compound are not extensively documented, its structural characteristics and applications in various chemical reactions suggest potential biological implications. This article synthesizes available research findings, highlighting the biological activity of this compound and its analogs, particularly in relation to endocrine disruption and catalytic efficiency.

Structural Overview

This compound is part of a class of bisphospholane ligands that exhibit significant enantioselectivity in catalytic processes. Its structure allows for systematic variation, which can enhance the efficiency of metal complexes in catalyzing asymmetric reactions. The ligand's ability to control reactivity and selectivity makes it a subject of interest in both synthetic chemistry and potential biological applications.

Endocrine Disruption Potential

Research indicates that compounds structurally similar to this compound may exhibit endocrine-disrupting properties. A comparative study involving various bisphenol analogs, including BPE, demonstrated their ability to induce estrogenic activity in vitro. The study highlighted that these compounds could stimulate the production of 17β-estradiol and estrone, suggesting their potential as endocrine disruptors . The Tox21/ToxCast data further support this notion, indicating that many BPA analogs, including BPE, possess biological activity akin to that of natural estrogens .

Case Studies and Experimental Findings

-

Catalytic Efficiency :

- In experiments assessing the efficiency of this compound as a ligand in Rh-catalyzed reactions, it was found to provide good enantioselectivity while maintaining moderate regioselectivity. For instance, when used in the hydroboration of 2,4-disubstituted 1,3-dienes, this compound yielded products with an enantiomeric ratio (er) of 95:5 .

- Ligand Performance :

- Comparative Analysis :

Data Tables

The following table summarizes key findings regarding the performance of this compound compared to other ligands in various catalytic reactions:

| Ligand | Conversion (%) | Regioisomeric Ratio | Enantiomeric Ratio |

|---|---|---|---|

| This compound | 100 | 38:62 | 95:5 |

| (R,R)-Me-BPE | 100 | 29:71 | 82:18 |

| (S,S)-DuPhos | 100 | 26:69 | >99:1 |

| (R,R)-iPr-DuPhos | 100 | 82:4:14 | >99:1 |

Propiedades

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLRLVPABLMMKI-BRSBDYLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1CCP2C(CCC2CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465660 | |

| Record name | (R,R)-Et-BPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-62-9 | |

| Record name | Et-bpe, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136705629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Et-BPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, 98+% (R,R)-Et-BPE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ET-BPE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0339L99K79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.